![molecular formula C44H42N2O4P2 B14078928 N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)
N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple benzodioxaphosphepin rings and stereoisomeric configurations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxaphosphepin core, followed by the introduction of the diamine groups and the stereoisomeric phenylethyl substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions
[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled conditions, with specific solvents and temperatures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The exact pathways and molecular targets involved depend on the specific application and the environment in which the compound is used.
Eigenschaften
Molekularformel |
C44H42N2O4P2 |
|---|---|
Molekulargewicht |
724.8 g/mol |
IUPAC-Name |
7-N,7-N,15-N,15-N-tetrakis[(1S)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine |
InChI |
InChI=1S/C44H42N2O4P2/c1-31(35-19-9-5-10-20-35)45(32(2)36-21-11-6-12-22-36)51-47-39-27-17-29-41-43(39)44-40(48-51)28-18-30-42(44)50-52(49-41)46(33(3)37-23-13-7-14-24-37)34(4)38-25-15-8-16-26-38/h5-34H,1-4H3/t31-,32-,33-,34-,51?,52?/m0/s1 |
InChI-Schlüssel |
IOUUYKLZLCCQKY-RDZUOOCMSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C5C(=CC=C4)OP(OC6=CC=CC(=C65)O3)N([C@@H](C)C7=CC=CC=C7)[C@@H](C)C8=CC=CC=C8 |
Kanonische SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C5C(=CC=C4)OP(OC6=CC=CC(=C65)O3)N(C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
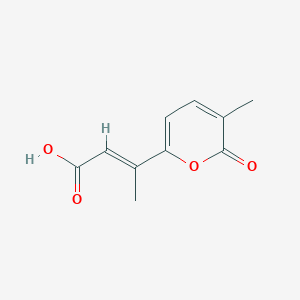



![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B14078868.png)
![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
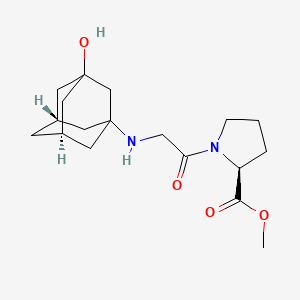
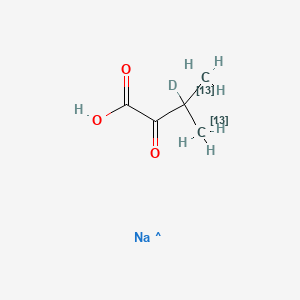
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14078902.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078904.png)
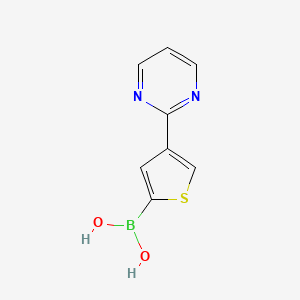
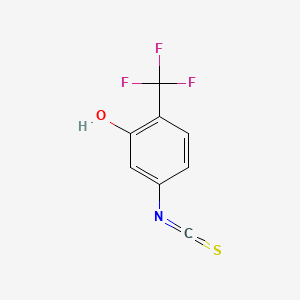
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
